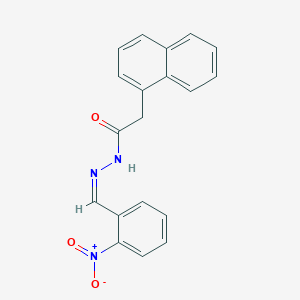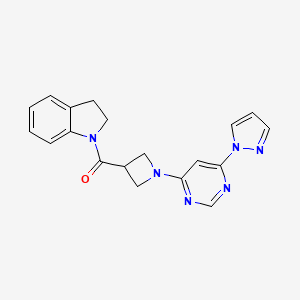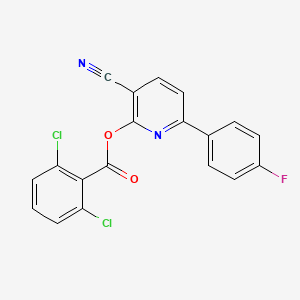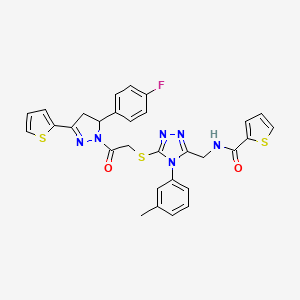
(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide" is a hydrazide derivative that has been the subject of various studies due to its potential biological activities. Although the provided papers do not directly discuss this exact compound, they do explore similar naphthalene-based hydrazide compounds and their metal complexes, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related naphthalene-based hydrazide compounds involves the reaction of naphthalene derivatives with various other chemical entities to form ligands, which are then used to prepare metal complexes. For instance, the synthesis of a Mn(II) complex with a ligand similar to the compound of interest was achieved by reacting Bis[(E)-N-(3-nitrobenzylidene) isonicotinohydrazide] with Mn(NO3)2 in hexane and diethyl ether . This suggests that the synthesis of the compound would likely involve a similar approach, combining the appropriate naphthalene derivative with a nitrobenzylidene component under suitable conditions.
Molecular Structure Analysis
The molecular structure of naphthalene-based hydrazide compounds is characterized by spectroscopic methods such as FT-IR, UV-visible, 1H NMR, and ESR spectroscopy. For example, the ligand and its metal complexes in one study were characterized by these methods, revealing details about the bonding and geometry of the molecules . Density functional theory (DFT) calculations are also employed to confirm the geometry of the ligand and the investigated complexes, as seen in the study of Cu(II) and Zn(II) complexes . These analyses would be relevant for understanding the molecular structure of "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide".
Chemical Reactions Analysis
The chemical reactivity of naphthalene-based hydrazide compounds is often studied in the context of their ability to form complexes with various metals. The ligands can act in a bidentate or tetradentate fashion, coordinating to metal ions through azomethine nitrogens and phenolic oxygen atoms . The formation of these complexes can significantly alter the chemical properties and reactivity of the ligand, which is an important consideration in the analysis of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-based hydrazide compounds and their metal complexes include solubility, thermal stability, and magnetic properties. Thermal analyses such as DTA and TGA are used to study the thermal degradation of the complexes . The magnetic susceptibility measurements can indicate the geometry of the complexes, which is often octahedral except for certain metal complexes . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in biological systems.
Relevant Case Studies
The biological activities of naphthalene-based hydrazide compounds have been explored in various studies. For instance, Cu(II) and Zn(II) complexes derived from a similar ligand were tested for anti-inflammatory and analgesic activity in a rat model, showing significant effects . Another study reported the anti-cancer activity of a Mn(II) complex against human leukemia and lymphoma cells . These case studies highlight the potential therapeutic applications of such compounds, which may also extend to the compound "(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide".
Scientific Research Applications
Fluorescent Chemodosimeters and Logic Gate Behavior
- A Schiff base system bearing two naphthalene groups demonstrated high selectivity and sensitivity for detecting Zn(2+) ion over other metal ions. This compound was also used to construct an AND logic gate at the molecular level, using Zn(2+) and triethylamine as chemical inputs and the fluorescence intensity signal as output (Azadbakht & Keypour, 2012).
Anticancer Applications
- Compounds derived from the synthesis of naphthalene-based structures, including "2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole", were evaluated for anticancer activity. One compound showed notable activity against breast cancer cell lines, indicating potential applications in cancer therapy (Salahuddin et al., 2014).
- A Bis[(Z)-N-(naphthalene-1-yl methylene) aceto hydrazide] Mn(II) complex exhibited excellent anti-tumor activity against human chronic myeloid leukemia (K562) and human T lymphocyte carcinoma (Jurkat) cells (Ghammamy, 2012).
Organic Light Emitting Diodes (OLEDs) and Photophysical Characterization
- Organotin compounds derived from Schiff bases, including those related to the structure of interest, have been synthesized and characterized for their application in organic light emitting diodes (OLEDs), demonstrating their potential in electronic and photonic devices (García-López et al., 2014).
Antimicrobial Activities
- Hydrazone ligands derived from 2-(phenylamino)acetohydrazide, including those with structural similarities to the compound of interest, and their metal complexes were synthesized and characterized. These compounds exhibited higher antifungal and antibacterial inhibitory effects than parent ligands, indicating potential applications in combating microbial infections (El-saied et al., 2011).
properties
IUPAC Name |
2-naphthalen-1-yl-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZFAQFTCCRJB-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)
![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)


![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)
![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)